3-Butoxy-2,6-difluorobenzyl bromide

Organic Synthesis Medicinal Chemistry Material Science

3-Butoxy-2,6-difluorobenzyl bromide (CAS 1706446-25-4) is a halogenated aromatic compound with the molecular formula C11H13BrF2O and a molecular weight of 279.12 g/mol. It belongs to the class of difluorobenzyl bromides and is structurally distinguished by a butoxy (-OC4H9) substituent at the 3-position and fluorine atoms at the 2- and 6-positions of the benzene ring.

Molecular Formula C11H13BrF2O
Molecular Weight 279.12 g/mol
CAS No. 1706446-25-4
Cat. No. B1383333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-2,6-difluorobenzyl bromide
CAS1706446-25-4
Molecular FormulaC11H13BrF2O
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C(=C(C=C1)F)CBr)F
InChIInChI=1S/C11H13BrF2O/c1-2-3-6-15-10-5-4-9(13)8(7-12)11(10)14/h4-5H,2-3,6-7H2,1H3
InChIKeyWSNQTPDBDBOPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butoxy-2,6-difluorobenzyl bromide CAS 1706446-25-4: Key Procurement Specifications and Supplier Data


3-Butoxy-2,6-difluorobenzyl bromide (CAS 1706446-25-4) is a halogenated aromatic compound with the molecular formula C11H13BrF2O and a molecular weight of 279.12 g/mol . It belongs to the class of difluorobenzyl bromides and is structurally distinguished by a butoxy (-OC4H9) substituent at the 3-position and fluorine atoms at the 2- and 6-positions of the benzene ring . The compound is commercially available as a research reagent with purity specifications ranging from 97% to 98% depending on supplier .

Why 3-Butoxy-2,6-difluorobenzyl bromide Cannot Be Substituted with Generic 2,6-Difluorobenzyl Bromide: Procurement Rationale


Generic 2,6-difluorobenzyl bromide (CAS 85118-00-9) lacks the 3-butoxy substituent that fundamentally alters the physicochemical profile of the benzyl bromide scaffold . The butoxy group increases molecular weight from 207.02 g/mol to 279.12 g/mol and introduces an ether oxygen that functions as an additional hydrogen bond acceptor, thereby modifying lipophilicity (calculated LogP = 4.0386 for the target compound) relative to the unsubstituted analog [1]. This structural divergence directly impacts solubility characteristics, reactivity in nucleophilic substitution, and downstream product properties. In liquid crystal applications, the alkoxy chain length is a critical determinant of mesophase behavior and dielectric anisotropy, rendering direct substitution with non-alkoxy analogs scientifically invalid without re-optimization of the entire synthetic pathway [2].

Quantitative Differentiation Evidence: 3-Butoxy-2,6-difluorobenzyl bromide vs. 2,6-Difluorobenzyl Bromide Analogs


Molecular Weight and Physicochemical Profile Differentiation: 3-Butoxy-2,6-difluorobenzyl bromide vs. Unsubstituted 2,6-Difluorobenzyl Bromide

The 3-butoxy substituent in 3-Butoxy-2,6-difluorobenzyl bromide increases the molecular weight to 279.12 g/mol compared to 207.02 g/mol for unsubstituted 2,6-difluorobenzyl bromide (CAS 85118-00-9), representing a 34.8% increase in mass [1]. The compound possesses 5 rotatable bonds versus fewer in the unsubstituted analog, and a calculated LogP of 4.0386, indicating substantially increased lipophilicity . The ether oxygen serves as an additional hydrogen bond acceptor (H_Acceptors = 1) absent in the parent 2,6-difluorobenzyl bromide scaffold .

Organic Synthesis Medicinal Chemistry Material Science

Functional Group Architecture: 3-Butoxy Ether vs. Unsubstituted 2,6-Difluorobenzyl Bromide

3-Butoxy-2,6-difluorobenzyl bromide incorporates an alkoxy ether (-OC4H9) at the 3-position that is absent in generic 2,6-difluorobenzyl bromide . This structural feature introduces an additional hydrogen bond acceptor site (H_Acceptors = 1) and increases the number of rotatable bonds to 5, compared to the simpler, more rigid unsubstituted scaffold . Patents describing difluorobenzyl bromide derivatives as intermediates for liquid crystal materials explicitly highlight that alkoxy chain length modulates mesophase properties and dielectric anisotropy values [1].

Nucleophilic Substitution Liquid Crystal Synthesis Etherification

Commercial Availability and Pricing: 3-Butoxy-2,6-difluorobenzyl bromide vs. 2,6-Difluorobenzyl Bromide

3-Butoxy-2,6-difluorobenzyl bromide is a specialty reagent with limited commercial availability and substantially higher pricing compared to generic 2,6-difluorobenzyl bromide. At the 5g scale, the target compound is priced at approximately £248.00 / ¥119,000 ($315 USD equivalent) from established suppliers, whereas 2,6-difluorobenzyl bromide is available as a commodity chemical with 98% purity and production scale up to metric tons [1]. The target compound's procurement requires lead times of 2-3 weeks in some markets .

Procurement Research Reagent Sourcing Cost Analysis

Boiling Point and Physical State: Calculated vs. Experimental Data for Structural Analogs

The calculated boiling point for 3-Butoxy-2,6-difluorobenzyl bromide is 301.8 ± 37.0 °C at 760 mmHg, substantially higher than the experimentally determined boiling point of 184.9 °C for unsubstituted 2,6-difluorobenzyl bromide [1]. 2,6-Difluorobenzyl bromide is a solid at room temperature with a melting point of 51-55 °C, whereas the target compound with the butoxy substituent is expected to exhibit different physical state characteristics [1].

Physical Properties Purification Handling

Validated Application Scenarios for 3-Butoxy-2,6-difluorobenzyl bromide Based on Structural and Procurement Evidence


Synthesis of Alkoxy-Functionalized Liquid Crystal Intermediates

The 3-butoxy substituent is essential for synthesizing difluorobenzyl ether derivatives used as liquid crystal materials, where alkoxy chain length directly modulates mesophase behavior and dielectric anisotropy [1]. Substitution with non-alkoxy analogs would produce products lacking the required liquid crystalline properties, necessitating full synthetic re-optimization. The compound's higher molecular weight (279.12 g/mol) and calculated LogP (4.0386) relative to unsubstituted analogs must be accounted for in reaction stoichiometry and solvent selection .

Pharmaceutical Intermediate Requiring 3-Butoxy-2,6-difluorobenzyl Architecture

The compound serves as a building block for drug discovery programs where the 3-butoxy-2,6-difluorobenzyl moiety is a required pharmacophoric element [1]. The presence of the ether oxygen as an additional hydrogen bond acceptor (H_Acceptors = 1) distinguishes it from unsubstituted 2,6-difluorobenzyl bromide, which lacks this interaction site . Procurement at 97-98% purity from established suppliers ensures reproducible synthetic outcomes, though lead times of 2-3 weeks and specialty pricing (~£248/5g) require advanced planning .

Agrochemical Research Requiring Enhanced Lipophilicity

Research indicates that difluorobenzyl derivatives with alkoxy substituents have been explored for agrochemical development, where the butoxy group confers enhanced metabolic stability and altered physicochemical properties [1]. The calculated LogP of 4.0386 and increased molecular weight (279.12 g/mol) differentiate this compound from less lipophilic analogs, potentially influencing bioavailability and environmental fate . Generic 2,6-difluorobenzyl bromide, lacking the butoxy substituent, would not reproduce these property modifications.

Mechanistic Studies of Benzylic Bromide Reactivity with Alkoxy Electronic Effects

The compound's 3-butoxy substituent exerts electronic effects on the benzylic bromide reactivity through the aromatic ring, distinguishing it from unsubstituted 2,6-difluorobenzyl bromide [1]. The ether oxygen provides a hydrogen bond acceptor site (H_Acceptors = 1) absent in the parent scaffold, and the 5 rotatable bonds confer conformational flexibility that may influence transition state geometries in nucleophilic substitution . The higher boiling point (301.8 °C calculated vs. 184.9 °C for unsubstituted) requires adjusted reaction conditions .

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